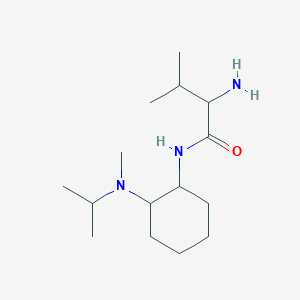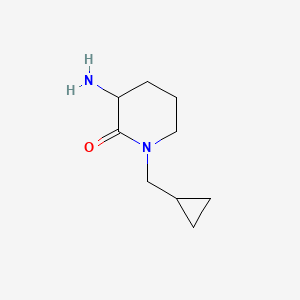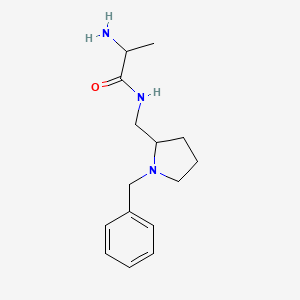
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a trifluoromethyl group, which is known to enhance the stability and bioavailability of pharmaceuticals, making it a valuable component in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. This reduction can be achieved using a NADPH-dependent carbonyl reductase from Lactobacillus kefir, which has been shown to produce the desired product with high enantioselectivity . The reaction conditions include the use of glucose dehydrogenase for NADPH regeneration, and the optimal recombinant strain can produce up to 297.3 g/L of the product with a 96.7% yield .
Industrial Production Methods
Industrial production methods for this compound often involve the use of whole-cell biocatalysts, which offer advantages such as mild reaction conditions, high enantioselectivity, and fewer by-products. The use of deep-eutectic solvents and oxygen-deficient environments can further enhance the efficiency of the biocatalytic process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Aplicaciones Científicas De Investigación
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, increasing its efficacy and stability. The compound can inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations and as a hydrogen-bond catalyst.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Used as an active pharmaceutical intermediate.
(S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether: Utilized in chemical derivatization and synthesis.
Uniqueness
Its high stability, bioavailability, and versatility make it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C13H13F6NO3 |
|---|---|
Peso molecular |
345.24 g/mol |
Nombre IUPAC |
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C13H13F6NO3/c1-20(23-2)11(22)6-10(21)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5,10,21H,6H2,1-2H3 |
Clave InChI |
WNBRAZXZQNHNHK-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)


![2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)


![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)

![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)

